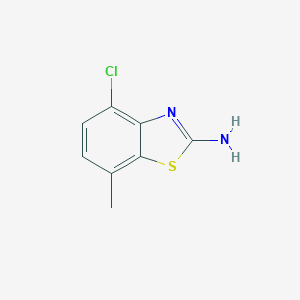

2-Benzothiazolamine,4-chloro-7-methyl-(9CI)

Descripción

Propiedades

IUPAC Name |

4-chloro-7-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-4-2-3-5(9)6-7(4)12-8(10)11-6/h2-3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEQJVDKGKSNNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 4-Chloro-7-methyl-o-toluidine Derivatives

The foundational step involves preparing a substituted aniline precursor. For 4-chloro-7-methyl substitution, chlorination of 7-methyl-o-toluidine using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C could introduce the chloro group selectively. Alternatively, Friedel-Crafts alkylation might install the methyl group post-chlorination, though steric effects may limit efficacy.

Table 1: Representative Reaction Conditions for Chlorination

Thiourea Formation

The chlorinated aniline is converted to its thiourea derivative via reaction with ammonium thiocyanate (NH₄SCN) in ethanol under reflux (78°C, 4–6 hours). This step is critical for subsequent cyclization:

Key parameters:

-

Molar ratio of 1:1.2 (aniline:NH₄SCN) to minimize side products.

Cyclization to Benzothiazole Core

Chlorine-Mediated Ring Closure

Adapting the method from US Patent 4,435,576, the thiourea derivative undergoes cyclization using chlorine gas in methylene chloride at low temperatures (−20°C to +15°C). This approach avoids benzene ring chlorination due to the absence of catalysts and controlled conditions:

Table 2: Optimized Cyclization Parameters

Hydrochloride Isolation and Neutralization

The hydrochloride salt is filtered and treated with aqueous NaOH (10% w/v) to liberate the free amine:

Critical considerations:

-

Slow addition of base prevents localized overheating.

Alternative Synthetic Routes and Modifications

Post-Functionalization Strategies

For cases where direct chlorination is challenging, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could introduce the chloro group post-cyclization. However, this requires a halogenated benzothiazole intermediate, complicating the synthesis.

Solvent and Temperature Optimization

Data from GlpBio highlights the importance of solvent selection for stability:

-

Storage : 2–8°C in anhydrous solvents (e.g., DMSO) prevents hydrolysis.

-

Solubility : Heating to 37°C in DMSO enhances dissolution for subsequent reactions.

Table 3: Solubility Profile (Inferred from Analogous Compounds)

| Solvent | Solubility (mg/mL) | Recommended Use |

|---|---|---|

| DMSO | 25 | Stock solutions, long-term storage |

| Ethanol | 10 | Reaction medium |

| Water | <1 | Avoid except in neutralization |

Analytical Characterization and Quality Control

Análisis De Reacciones Químicas

2-Benzothiazolamine,4-chloro-7-methyl-(9CI) undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, leading to the formation of various substituted derivatives.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Properties

- Research Findings : Studies have indicated that 2-Benzothiazolamine derivatives exhibit significant antimicrobial activity against various pathogens. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory and Anticancer Potential

- Mechanism of Action : The compound is believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation . Additionally, research highlights its potential as an anticancer agent, particularly in targeting specific cancer cell lines .

Medical Applications

Pharmaceutical Development

- Case Studies : A recent study explored the synthesis of benzothiazole derivatives with potent antitumor activity against ovarian and breast cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at the 2-position significantly enhanced biological activity .

Antiviral Properties

- Findings : The compound has also been investigated for its antiviral properties, particularly against influenza A strains. Interaction studies suggest that it binds effectively to viral proteins, inhibiting their function .

Industrial Applications

Dyes and Pigments

- Usage : In the industrial sector, 2-Benzothiazolamine is utilized in the development of dyes and pigments due to its stable chemical structure and reactivity . Its application in creating colorants for textiles and plastics is noteworthy.

Summary of Research Findings

The following table summarizes key research findings related to the applications of 2-Benzothiazolamine:

| Application Area | Key Findings |

|---|---|

| Chemistry | Building block for complex organic molecules |

| Biology | Antimicrobial activity against S. aureus and E. coli |

| Medicine | Anti-inflammatory effects; potential anticancer agent |

| Industry | Used in dye and pigment production |

Mecanismo De Acción

The mechanism of action of 2-Benzothiazolamine,4-chloro-7-methyl-(9CI) involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis . In anti-inflammatory applications, the compound may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The table below summarizes key structural analogs of 2-Benzothiazolamine,4-chloro-7-methyl-(9CI), highlighting differences in substituents, molecular formulas, and physicochemical properties.

Substituent Effects on Properties

- Chlorine vs. Methoxy Groups : Chlorine substituents (e.g., 4-Cl in the target compound) increase lipophilicity and electron-withdrawing effects compared to methoxy groups (e.g., 4-OCH₃ in 65948-18-7), which enhance solubility through hydrogen bonding.

- Positional Isomerism: The 4-Cl,7-CH₃ substitution in the target compound vs.

- N-Alkylation : Derivatives like N-ethyl-N-methyl (108656-84-4) exhibit modified amine reactivity, reducing hydrogen-bonding capacity compared to unsubstituted amines.

Actividad Biológica

2-Benzothiazolamine, 4-chloro-7-methyl-(9CI) is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- IUPAC Name : 2-Benzothiazolamine, 4-chloro-7-methyl-(9CI)

- CAS Number : 126920-72-7

- Molecular Formula : C8H7ClN2S

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including 2-benzothiazolamine. For instance, a study synthesized a series of benzothiazole compounds that exhibited significant inhibitory effects on various cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The active compound demonstrated:

- Inhibition of cell proliferation : The compound significantly reduced the proliferation of cancer cells.

- Induction of apoptosis : It promoted apoptosis in treated cells, as evidenced by increased markers of apoptotic activity.

- Cell cycle arrest : The compound caused cell cycle arrest at specific phases, inhibiting further division .

Anti-inflammatory Effects

In addition to its anticancer properties, 2-benzothiazolamine has shown anti-inflammatory activities. Research indicates that this compound can lower levels of inflammatory cytokines such as IL-6 and TNF-α. This dual action makes it a promising candidate for therapies targeting both cancer and inflammation .

Neuroprotective Effects

Benzothiazole derivatives have also been explored for their neuroprotective properties. In vitro studies demonstrated that certain derivatives could inhibit monoamine oxidase (MAO) and cholinesterase (ChE), enzymes linked to neurodegenerative diseases. Specifically, compounds derived from benzothiazoles showed potential in reducing symptoms associated with depression and cognitive decline .

The biological activity of 2-benzothiazolamine is attributed to its interaction with various molecular targets:

- Enzymatic Inhibition : The compound inhibits key enzymes involved in tumor progression and inflammation.

- Signal Pathway Modulation : It affects signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation in cancer cells .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Kamal et al., 2010 | Demonstrated significant anticancer activity in modified benzothiazole derivatives against multiple cancer cell lines. |

| Choi et al., 2007 | Reported neuroprotective effects through MAO inhibition in benzothiazole compounds. |

| El-Helby et al., 2019 | Highlighted anti-inflammatory properties alongside anticancer effects in novel benzothiazole derivatives. |

Q & A

Q. What are the recommended synthetic routes and characterization techniques for 4-chloro-7-methyl-2-benzothiazolamine?

Methodological Answer: Synthesis typically involves sequential halogenation and alkylation of a benzothiazolamine precursor. For example:

Chlorination: Introduce the chloro group at the 4-position via electrophilic substitution using reagents like or (N-chlorosuccinimide) under controlled conditions.

Methylation: Install the 7-methyl group via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura with a methyl boronic acid derivative).

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product.

Characterization:

- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., deshielded aromatic protons near electron-withdrawing Cl).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion (, expected ) and fragmentation patterns .

- Elemental Analysis : Validate purity (>95%) and stoichiometry .

Q. How should researchers assess the stability of 4-chloro-7-methyl-2-benzothiazolamine under laboratory storage conditions?

Methodological Answer:

Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?

Methodological Answer:

- Cell Viability Assays :

- MTT Assay : Measure mitochondrial activity in human hepatoma (HepG2) or renal (HEK293) cell lines after 24–48 hr exposure.

- Resazurin Reduction : Quantify metabolic activity in primary cells (e.g., fibroblasts).

- Genotoxicity : Perform Ames test (bacterial reverse mutation) or comet assay (DNA strand breaks in mammalian cells) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for halogenated benzothiazolamine derivatives?

Methodological Answer:

- Controlled Solubility Studies :

- Use the shake-flask method with buffered solutions (pH 2–12) to assess pH-dependent solubility.

- Compare results across solvents (e.g., DMSO, ethanol, aqueous buffers) using HPLC-UV quantification.

- Data Normalization : Report temperature, ionic strength, and equilibration time to standardize conditions. Conflicting data may arise from unaccounted polymorphic forms or impurities .

Q. What analytical strategies detect 4-chloro-7-methyl-2-benzothiazolamine in environmental matrices (e.g., wastewater)?

Methodological Answer:

- Sample Preparation :

- Solid-Phase Extraction (SPE) : Use C18 cartridges to concentrate the compound from aqueous samples.

- Passive Sampling : Deploy polyethylene devices to capture both dissolved and particulate phases over time .

- Detection :

Q. How can computational modeling predict the reactivity of 4-chloro-7-methyl-2-benzothiazolamine in biological systems?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., Cl substituent as a leaving group).

- Simulate interaction energies with enzymes (e.g., cytochrome P450 isoforms) using docking software (AutoDock Vina).

- ADMET Prediction : Use tools like SwissADME to estimate absorption, distribution, and toxicity profiles based on logP, polar surface area, and H-bonding .

Q. What experimental designs mitigate conflicting results in degradation studies of benzothiazolamine derivatives?

Methodological Answer:

- Degradation Pathways :

- Photolysis : Exclude UV light by conducting experiments in amber glassware; compare results under UV-A vs. UV-B irradiation.

- Hydrolysis : Vary pH (2–10) and temperature (25–60°C) to identify dominant pathways (e.g., Cl substitution vs. ring opening).

- Advanced Analytics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.